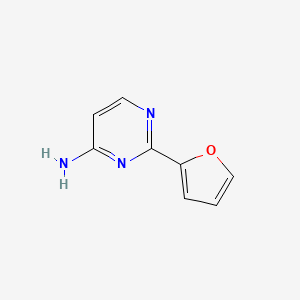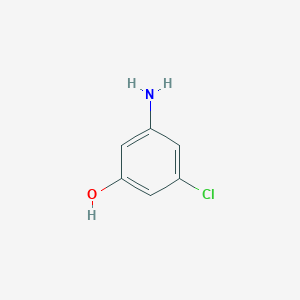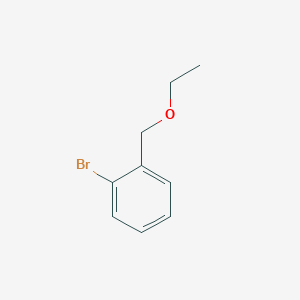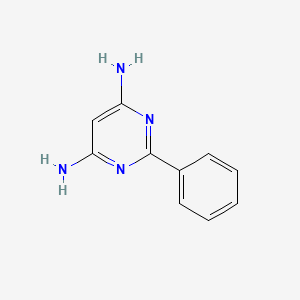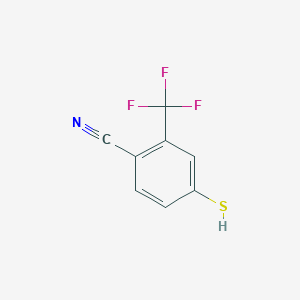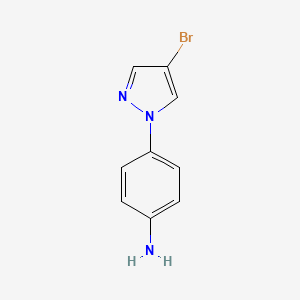
4-(4-bromo-1H-pyrazol-1-yl)aniline
Vue d'ensemble
Description
4-(4-bromo-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a pyrazole ring substituted with a bromine atom at the 4-position and an aniline group at the 1-position
Applications De Recherche Scientifique
Pharmacologie : Activités antileishmaniennes et antipaludiques
Les dérivés de la 4-(4-bromo-1H-pyrazol-1-yl)aniline ont montré des résultats prometteurs dans le traitement de la leishmaniose et du paludisme. Ces maladies sont causées par des parasites protozoaires et constituent un problème de santé majeur dans les régions tropicales. Les dérivés du composé ont été évalués pour leur efficacité contre les espèces de Leishmania et Plasmodium berghei chez la souris, montrant des effets inhibiteurs substantiels .
Biochimie : Études d'inhibition enzymatique
En recherche biochimique, ce composé est utilisé pour étudier l'inhibition enzymatique, en particulier dans le contexte du stress oxydatif et des dommages cellulaires associés. Il a été utilisé pour étudier le potentiel neurotoxique des dérivés de la pyrazoline sur l'activité de l'acétylcholinestérase (AchE), qui joue un rôle crucial dans le système nerveux .
Chimie médicinale : Synthèse de médicaments
Le composé sert d'intermédiaire clé dans la synthèse de divers composés biologiquement actifs, y compris des médicaments potentiels. Son rôle en chimie médicinale est crucial en raison de sa polyvalence structurale, permettant la création d'une large gamme d'agents thérapeutiques .
Science des matériaux : Synthèse de bipyrazoles
En science des matériaux, la this compound est utilisée comme matière première pour la synthèse de bipyrazoles, qui sont des composés intéressants en raison de leurs applications potentielles dans la création de nouveaux matériaux aux propriétés uniques .
Impact environnemental : Sécurité et manipulation
L'impact environnemental de ce composé est évalué par sa fiche de données de sécurité, qui fournit des informations sur la manipulation, le stockage et l'élimination. Il est classé comme dangereux et nécessite une gestion rigoureuse pour éviter tout dommage potentiel à l'environnement .
Applications industrielles : Fabrication chimique
Industriellement, ce composé est impliqué dans la fabrication de produits pharmaceutiques et d'autres produits chimiques. Il est souvent disponible pour la synthèse personnalisée en vrac, indiquant son importance dans diverses applications industrielles .
Mécanisme D'action
Target of Action
It is known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase , suggesting a potential target for this compound.
Mode of Action
Based on its structural similarity to other pyrazole compounds, it may interact with its target through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the metabolism of alcohol and related compounds.
Result of Action
Based on its potential role as an inhibitor of liver alcohol dehydrogenase , it may alter the metabolism of alcohol and related compounds at the cellular level.
Action Environment
It is known that the compound should be stored in a well-ventilated place and kept in a tightly closed container
Analyse Biochimique
Biochemical Properties
4-(4-bromo-1H-pyrazol-1-yl)aniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. One notable interaction is with the enzyme DNA gyrase, specifically the GyraseB subunit in Escherichia coli . This interaction is crucial as DNA gyrase is involved in the supercoiling of DNA, which is essential for DNA replication and transcription. The binding of this compound to DNA gyrase inhibits its activity, thereby affecting the overall process of DNA replication.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism of action involves the inhibition of DNA gyrase by binding to its GyraseB subunit . This binding prevents the enzyme from performing its function of supercoiling DNA, leading to the disruption of DNA replication and transcription. Additionally, this compound may also affect other enzymes and proteins involved in DNA metabolism, further contributing to its inhibitory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)aniline typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of 1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
N-arylation of 4-bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then subjected to N-arylation with aniline. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a base like potassium carbonate and a ligand such as triphenylphosphine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The aniline group can be oxidized to form corresponding nitroso
Propriétés
IUPAC Name |
4-(4-bromopyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCGFLDVFPCSOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598878 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681441-17-8 | |
| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromo-1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


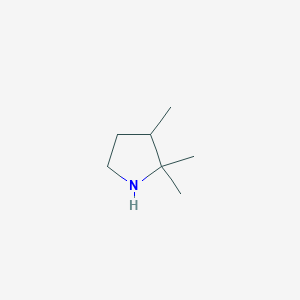
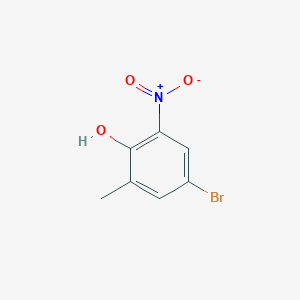
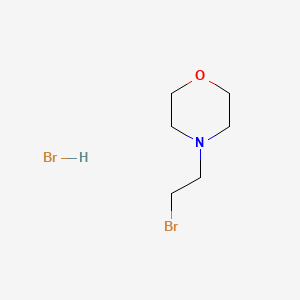
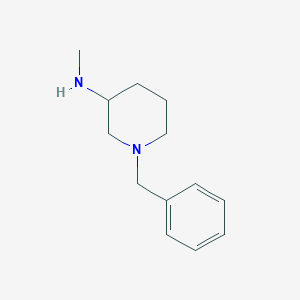
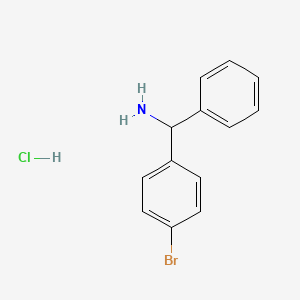
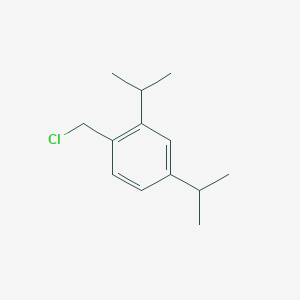
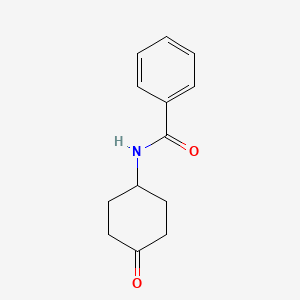

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)
